molecular formula C8H16N2O5S B1399337 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid CAS No. 1316223-28-5

4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid

Cat. No. B1399337
CAS RN: 1316223-28-5
M. Wt: 252.29 g/mol
InChI Key: BTRCAYVGHYJXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid (DMSO-6-COOH) is an organic compound belonging to the family of oxazepanes. It is a colorless, odorless and non-toxic molecule that is widely used in various scientific research applications. DMSO-6-COOH has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid is widely used in scientific research applications. It is used as a solvent in organic synthesis and as a reagent in the synthesis of other compounds. It is also used in the synthesis of polymers and in the production of pharmaceuticals. Additionally, it is used in the production of dyes and in the synthesis of polymers. Furthermore, it is used in the production of polymers for medical applications.

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of polysaccharides, proteins, and other macromolecules. Additionally, it is believed to act as a chelating agent, which means it binds to certain metals, such as iron and zinc, and prevents them from participating in biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid are not well understood. However, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of certain inflammatory conditions. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Furthermore, it has been shown to have neuroprotective properties, which can be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid in lab experiments include its low toxicity, its low cost, its low volatility, and its ability to dissolve many organic compounds. Additionally, it is a non-flammable and non-explosive compound, making it safe to use in the lab. However, there are some limitations to using 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid in lab experiments. For example, it can react with certain metals, such as iron and zinc, which can interfere with the results of the experiment. Additionally, it can react with certain organic compounds, which can also interfere with the results of the experiment.

Future Directions

The future directions for 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid research include further exploration of its anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, further research could be done to explore its potential applications in the treatment of various diseases and conditions. Furthermore, further research could be done to explore its potential applications in the production of pharmaceuticals and other products. Finally, further research could be done to explore its potential applications in the synthesis of polymers and other materials.

properties

IUPAC Name

4-(dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5S/c1-9(2)16(13,14)10-3-4-15-6-7(5-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRCAYVGHYJXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCOCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
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4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
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4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Reactant of Route 6
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid

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